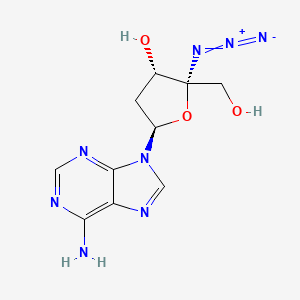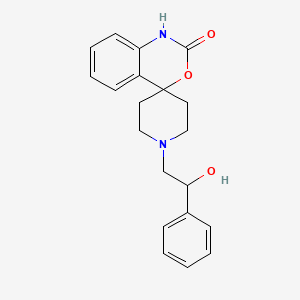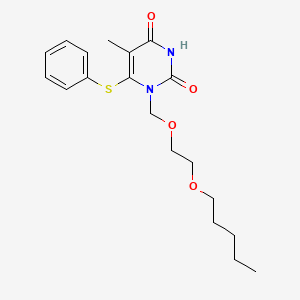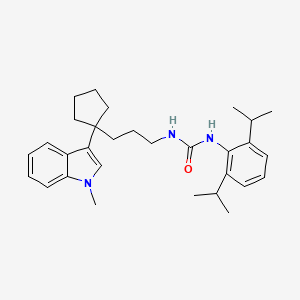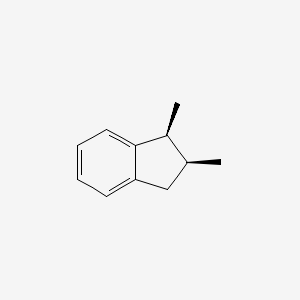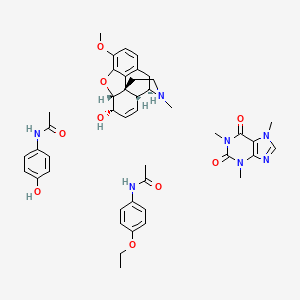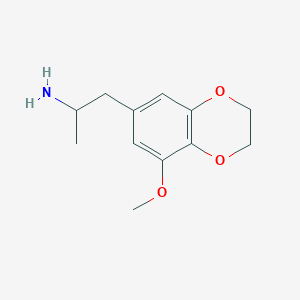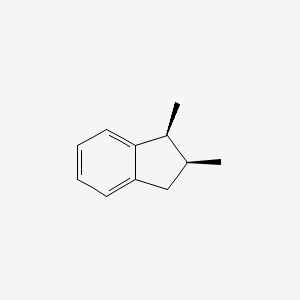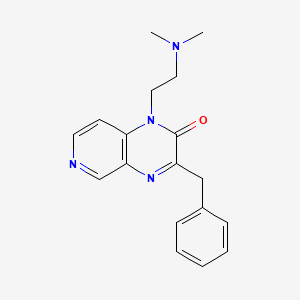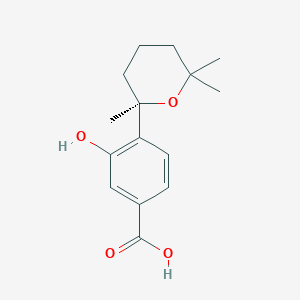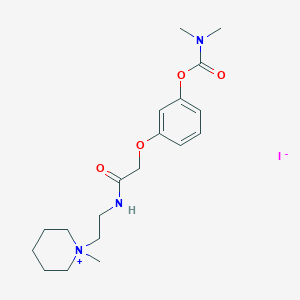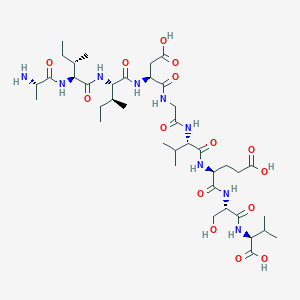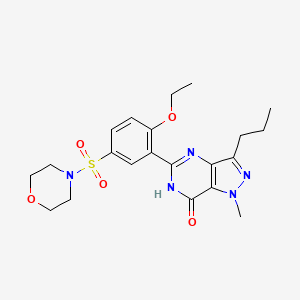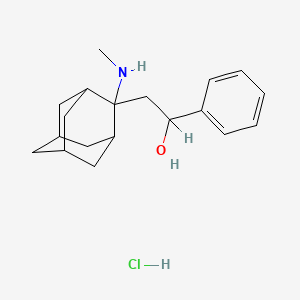
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-alpha-phenyltricyclo(3311(sup 3,7))decane-2-ethanol hydrochloride is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C31-H59-N-O.Cl-H, and it has a molecular weight of 498.37 .
Vorbereitungsmethoden
The synthesis of 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves several steps. The synthetic route typically starts with the formation of the tricyclic core structure, followed by the introduction of the methylamino and phenyl groups. The final step involves the addition of hydrochloride to form the hydrochloride salt. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .
Analyse Chemischer Reaktionen
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include ketones and carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions typically yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound is used in the development of new materials and as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(Methylamino)-alpha-phenyltricyclo(3.3.1.1(sup 3,7))decane-2-ethanol hydrochloride can be compared with other similar compounds, such as:
Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, 2-(methylamino)-alpha-tetradecyl-, hydrochloride: This compound has a similar tricyclic structure but differs in the length of the alkyl chain.
Tricyclo(3.3.1.1(sup 3,7))decane-2-ethanol, alpha-decyl-2-(methylamino)-, hydrochloride: This compound also shares the tricyclic core but has different substituents on the nitrogen atom
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
108736-91-0 |
|---|---|
Molekularformel |
C19H28ClNO |
Molekulargewicht |
321.9 g/mol |
IUPAC-Name |
2-[2-(methylamino)-2-adamantyl]-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C19H27NO.ClH/c1-20-19(12-18(21)15-5-3-2-4-6-15)16-8-13-7-14(10-16)11-17(19)9-13;/h2-6,13-14,16-18,20-21H,7-12H2,1H3;1H |
InChI-Schlüssel |
NHEXSBGJMCGCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(C2CC3CC(C2)CC1C3)CC(C4=CC=CC=C4)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



